molecular formula C16H20N4O3S B2435884 Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946237-17-8

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2435884
CAS No.: 946237-17-8
M. Wt: 348.42
InChI Key: PXPMGGYFBAMVIS-UHFFFAOYSA-N
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Description

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to the one mentioned have been synthesized and evaluated for their antimicrobial activity. For instance, new 1,2,4-triazoles derived from isonicotinic acid hydrazide have shown promise in antimicrobial studies, indicating the potential for related compounds to be used in developing new antimicrobial agents (Bayrak et al., 2009).

Neurotransmitter Mimicry and Pharmacological Interest

Compounds that mimic the activity of neurotransmitters like γ-aminobutyric acid (GABA) have significant pharmacological interest, especially in treating neurological disorders. Research into GABA analogues, such as trans-4-aminocrotonic acid and muscimol, has led to the development of new classes of GABA agonists, suggesting a potential application for structurally similar compounds in exploring neurotransmitter system functions (Krogsgaard‐Larsen et al., 1977).

Anticancer and Antifilarial Agents

The synthesis of specific thiazoles and selenazoles has been targeted for their potential antitumor and antifilarial activities. This area of research involves exploring the effects of variously substituted carbamates on cancer cell proliferation and survival in animal models, indicating a research avenue for compounds with similar structures (Kumar et al., 1993).

Derivatization in Analytical Chemistry

Chloroformates, including those with isobutyl groups, are used as derivatizing agents in gas chromatography. This application highlights the importance of such compounds in analytical methodologies, enabling the analysis of complex mixtures and the quantification of specific analytes in various matrices (Hušek, 1998).

Organic Synthesis and Chemical Transformations

Research into the synthesis of diverse protected thiols and their application in creating functional polymers through thiol-ene coupling demonstrates the utility of carbamate esters in organic synthesis. This suggests potential applications for similar compounds in material science and polymer chemistry (David & Kornfield, 2008).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The interaction often results in changes at the molecular and cellular level, leading to the observed biological effects .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, again depending on the specific biological activity they exhibit . The downstream effects of these pathway alterations can include a variety of cellular responses, from changes in cell growth and proliferation in the case of antitumor activity, to alterations in microbial growth for antimicrobial activity .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its overall efficacy and potential side effects .

Result of Action

Based on the known biological activities of thiazole derivatives, the effects can range from changes in cell growth and proliferation (in the case of antitumor activity), to alterations in microbial growth (for antimicrobial activity), among others .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name

2-methylpropyl N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)9-23-16(22)20-15-19-13(10-24-15)6-14(21)18-8-12-4-3-5-17-7-12/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMGGYFBAMVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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